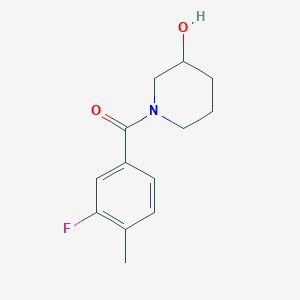
(3-Fluoro-4-methylphenyl)(3-hydroxypiperidin-1-yl)methanone
概要
説明
(3-Fluoro-4-methylphenyl)(3-hydroxypiperidin-1-yl)methanone is a chemical compound with the molecular formula C13H16FNO2. This compound features a fluorinated aromatic ring and a piperidine moiety, making it an interesting subject for various chemical and biological studies.
準備方法
The synthesis of (3-Fluoro-4-methylphenyl)(3-hydroxypiperidin-1-yl)methanone typically involves the reaction of 3-fluoro-4-methylbenzoyl chloride with 3-hydroxypiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
(3-Fluoro-4-methylphenyl)(3-hydroxypiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
(3-Fluoro-4-methylphenyl)(3-hydroxypiperidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe to study the interactions of fluorinated aromatic compounds with biological systems.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of (3-Fluoro-4-methylphenyl)(3-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with proteins and enzymes, potentially affecting various biochemical pathways. The piperidine ring may also play a role in modulating the compound’s activity by interacting with different receptors.
類似化合物との比較
(3-Fluoro-4-methylphenyl)(3-hydroxypiperidin-1-yl)methanone can be compared with similar compounds such as:
(3-Fluoro-4-methylphenyl)(3-hydroxypiperidin-1-yl)methanol: Similar structure but with an alcohol group instead of a ketone.
(3-Fluoro-4-methylphenyl)(3-hydroxypiperidin-1-yl)ethanone: Similar structure but with an ethyl group instead of a methylene group.
The uniqueness of this compound lies in its specific combination of a fluorinated aromatic ring and a piperidine moiety, which imparts distinct chemical and biological properties.
生物活性
(3-Fluoro-4-methylphenyl)(3-hydroxypiperidin-1-yl)methanone, also known as a fluorinated piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom, which is known to enhance the pharmacological properties of organic molecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The fluorine atom enhances the compound's binding affinity and stability, which can lead to significant modulation of biological pathways.
Interaction with Receptors
Research indicates that this compound may act as an allosteric modulator for specific receptors, influencing neurotransmitter systems. For instance, studies on similar compounds suggest that they can interact with metabotropic glutamate receptors (mGluRs), which are implicated in neurological disorders .
Biological Activity Overview
The compound has been investigated for several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for treating bacterial infections.
- Anticancer Properties : The compound's structural features suggest possible anticancer activity. Similar fluorinated compounds have demonstrated efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.
Case Studies
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (3-Aminopyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone | Structure | Antimicrobial, anticancer |
| (3-Aminopyrrolidin-1-yl)(3-chloro-4-methylphenyl)methanone | Structure | Moderate anticancer activity |
| (3-Aminopyrrolidin-1-yl)(3-bromo-4-methylphenyl)methanone | Structure | Low cytotoxicity |
特性
IUPAC Name |
(3-fluoro-4-methylphenyl)-(3-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-9-4-5-10(7-12(9)14)13(17)15-6-2-3-11(16)8-15/h4-5,7,11,16H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNUMVXLBSEXJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















